GSK-3β Kinase Inhibition: Scaffold Validation with a Critical Structural Gap
The core N-[3-(4-phenylpiperazin-1-yl)propyl] scaffold has been validated as a potent and selective GSK-3β inhibitor motif. In the 1,2,4-oxadiazole-5-carboxamide series, the most potent compounds (containing 3,4-dimethyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment) exhibited IC50 values of 0.35 μM and 0.41 μM, respectively [1]. These compounds also demonstrated selectivity for GSK-3β over a panel of other kinases [1]. The target compound, bearing a cyclopentanecarboxamide in place of the 1,2,4-oxadiazole-5-carboxamide, has not been evaluated in this assay. The cyclopentane group is predicted to alter hydrogen-bonding capacity, lipophilicity (cLogP), and steric bulk compared to the oxadiazole, likely resulting in a distinct GSK-3β activity profile.
| Evidence Dimension | GSK-3β kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determined – no published data available |
| Comparator Or Baseline | N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide analogs: IC50 = 0.35–0.41 μM (most potent) to >10 μM (least potent) [1] |
| Quantified Difference | Cannot be calculated; the cyclopentanecarboxamide terminal group is structurally distinct and has no direct comparator data in this assay. |
| Conditions | Enzymatic ADP-Hunter assay; recombinant human GSK-3β kinase [1] |
Why This Matters
This gap represents an opportunity for IP generation: a known active scaffold with an unexplored terminal group offers a clear path to novel composition-of-matter claims, provided the cyclopentanecarboxamide variant demonstrates measurable activity.
- [1] Koryakova AG et al. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors. Bioorg Med Chem Lett. 2008;18(12):3661-6. PMID: 18502121. View Source
